molecular formula C24H54OSn2 B142050 bis(Tributyltin)oxide CAS No. 56-35-9

bis(Tributyltin)oxide

Cat. No. B142050
CAS RN: 56-35-9
M. Wt: 308.1 g/mol
InChI Key: APQHKWPGGHMYKJ-UHFFFAOYSA-N
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Description

Bis(tributyltin) oxide, commonly referred to as TBTO, is a biocide that has been extensively studied due to its widespread use and environmental impact. It is known for its application as an antifouling agent in marine paints, which prevents the growth of organisms on ships' hulls. However, its accumulation and degradation in the environment have raised concerns about its effects on non-target organisms .

Synthesis Analysis

The synthesis of bis(tributyltin) oxide and its derivatives has been explored in various studies. One method involves the redistribution reaction between tetrabutyltin and tin-113 tetrachloride, leading to the formation of bis(tri-n-butyl)tin-113 oxide. This compound is then purified through chromatography and characterized by infra-red analysis, confirming the presence of the SnOSn bond . Another approach includes the reaction of amidoxime, boric acid, and dibutyltin oxide to produce bis(1,3,5,2-oxadiazaborol-2-yloxy)tetrabutyldistannoxanes, which are proposed to have a dimeric structure .

Molecular Structure Analysis

The molecular structure of bis(tributyltin) oxide has been inferred from various spectroscopic methods. For instance, infra-red analysis has been used to confirm the SnOSn bond in synthesized samples, which is consistent with the expected structure of TBTO . The molecular weight and IR spectral data have also been used to propose the structure of related tin compounds .

Chemical Reactions Analysis

TBTO undergoes various chemical reactions, including degradation by microorganisms and conversion into other tin compounds. Microbial degradation by species such as Pseudomonas aeruginosa and Alcaligenes faecalis results in the conversion of TBTO into monobutyltin and dibutyltin derivatives . Additionally, TBTO can react with components in wood resin to form tributyltin carboxylates, which are suggested to be an essential step for the disproportionation reaction in treated timber .

Physical and Chemical Properties Analysis

The physical and chemical properties of TBTO have been studied in the context of its environmental behavior and toxicity. TBTO is known to accumulate in marine organisms such as crabs, oysters, and fish, with varying rates of metabolism. For example, oysters metabolize TBTO at a slower rate compared to other marine animals . The compound's ability to be metabolized by the mixed-function oxygenase system in marine animals has also been a subject of interest, as it forms a variety of hydroxylated metabolites .

Case Studies

Several case studies have highlighted the environmental and biological implications of TBTO. The accumulation of TBTO by the mud crab, Rhithropanopeus harrisii, through exposure to labeled water and food, emphasizes the potential for trophic accumulation and the risks posed to aquatic ecosystems . The metabolism of TBTO by marine animals, including its conversion to hydroxylated metabolites, has been studied to understand the fate of TBTO in marine environments and its potential toxicity to marine life .

Scientific Research Applications

  • Oxygen Transfer Agent in Organic Synthesis : TBTO acts as a mild and neutral oxygen transfer agent, useful in converting primary organic iodides and bromides into alcohols (Gingras & Chan, 1989).

  • Biocide Degradation : It is subject to microbial degradation. However, microorganisms capable of using TBTO as their sole carbon source have not been found. Certain bacteria like Pseudomonas aeruginosa and Alcaligenes faecalis can degrade TBTO in the presence of suitable carbon sources (Barug, 1981).

  • Metabolism in Marine Animals : Marine animals, including crabs, oysters, and fish, can metabolize TBTO. Studies have shown the involvement of the cytochrome P-450 dependent mixed-function oxygenase system in oxidizing TBTO, forming various metabolites (Lee, 1985).

  • Deprotection of Steroid Esters : TBTO has been utilized for the selective deprotection of steroid esters, showing promising results particularly with 3β-esters (Pérez & Maier, 1995).

  • Wood Preservation : TBTO is used as a wood preservative. It converts to tributyltin carboxylates in timber, indicating its chemical transformations and applications in wood preservation (Blunden & Hill, 1990).

Safety And Hazards

Bis(Tributyltin)oxide is toxic by ingestion and inhalation and is a skin and eye irritant . It is recommended to handle this chemical in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

tributyl(tributylstannyloxy)stannane
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InChI

InChI=1S/6C4H9.O.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;;
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InChI Key

APQHKWPGGHMYKJ-UHFFFAOYSA-N
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Canonical SMILES

CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC
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Molecular Formula

C24H54OSn2
Record name BIS(TRIBUTYLTIN) OXIDE
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DSSTOX Substance ID

DTXSID9020166
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Molecular Weight

596.1 g/mol
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Physical Description

Bis(tributyltin) oxide appears as clear pale yellow liquid. Toxic by skin absorption or inhalation of vapors. Used as a bactericide, fungicide and chemical intermediate., Yellow liquid; [HSDB], LIQUID.
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Record name Bis(tri-n-butyltin)oxide
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Boiling Point

356 °F at 2 mmHg (NTP, 1992), 180 °C at 2 mm Hg., 180 °C
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Flash Point

greater than 200 °F (NTP, 1992), >212 °F (100 °C) (closed cup), 190 °C c.c.
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), 0.1% in hot water., Less than 20 ppm in water at 20 °C., Miscible with organic solvents., Water solubility of 4 mg/l at pH 7.0 and 20 °C., The solubility of bis(tributyltin) oxide in water ranges from <1 to >100 mg/liter, depending on temperature and pH. Bis(tributyltin) oxide is soluble in lipids and very soluble in a number of organic solvents (e.g., ethanol, ether, halogenated hydrocarbons)., Solubility in water, mg/l at 20 °C: 71.2 (poor)
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Density

1.17 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.17 g/cu cm @ 25 °C, Relative density (water = 1): 1.17 (20 °C)
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Vapor Pressure

0.0000075 [mmHg], Much less than 1 mm Hg at 20 °C., Vapor pressure, Pa at 20 °C: 0.001
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Product Name

Tributyltin oxide

Color/Form

Slightly yellow liquid.

CAS RN

56-35-9
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Melting Point

45 °C
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Synthesis routes and methods I

Procedure details

A four-necked flask was provided with a stirrer, a thermometer and a reflux condenser. Then, 385 g of 20% aqueous sodium hydroxide solution was introduced into the flask and heated to 50° C. 200 g of tri-n-butyltin chloride containing 4.8% di-n-butyltin dichloride was dropwise added thereto over a period of 30 minutes, and then, reaction was allowed to proceed at that temperature for an hour. The resulting reaction mixture was permitted to stand, whereby it split into a turbid organic phase and an aqueous phase, respectively having specific gravities of 1.15 and 1.2. However, the diameters of the thus-formed di-n-butyltin oxide particles were so small as to cause the interface to be in an indistinct emulsified state and, hence, separation of the two phases was difficult. The organic phase was a mixture of bis(tri-n-butyltin) oxide and di-n-butyltin oxide particles having an average particle diameter of 2 μm. Vacuum filtration was tried on this organic phase but the two oxides could not be separated. Hence, 5 g of acid clay was added to the organic phase as a filter aid, which was then filtered. 100 g of water was added to the resulting filtate for washing, and the resulting organic phase was taken out and then dehydrated under reduced pressure, thereby obtaining 167 g of bis(tri-n-butyltin) oxide. Hydrochloric acid titration revealed that its purity was 96.3%, and its yield based on the starting material was 92%.
Quantity
385 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same apparatus as used in Example 1 was employed. To the flask were continuously fed 450 g of 30% aqueous sodium hydroxide solution and 300 g of tri-n-butyltin bromide containing 3.5% di-n-butyltin dibromide, with stirring and heating at 60° C., to perform hydrolysis for 60 minutes. To the resulting reaction mixture was added 260 g of water for specific gravity adjustment. The same precipitation as in Example 1 took place, and the reaction mixture split into three distinct phases. The specific gravity of the aqueous phase was measured and was found to be 1.25. Thereafter, the upper phase was treated in the same manner as in Example 1 to give 224.4 g (92.8% yield) of bis(tri-n-butyltin) oxide. Analysis revealed that the product was of high quality, its purity being 98.3% and the content of di-n-butyltin oxide dissolved therein being 300 ppm.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
260 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A four-necked flask equipped with an overflow nozzle on the side wall was provided with a stirrer, a thermometer and a reflux condenser. To the flask were continously fed 3,850 g of a 20% aqueous solution of sodium hydroxide and 1,990 g of tri-n-butyltin chloride containing 4.8% di-n-butyltin dichloride, with stirring and heating at 50° C., to perform hydrolysis for 30 minutes. The resulting reaction mixture overflowed was allowed to stand. As a result, the contents split into three distinct phases, i.e., an upper bis(tri-n-butyltin) oxide phase, an intermediate aqueous phase containing a salt, and a lower di-n-butyltin oxide phase containing 48% bis(tri-n-butyltin) oxide. The di-n-butyltin oxide had an average particle diameter of 30 μm. The specific gravities of the upper, intermediate and lower phases were 1.1, 1.2 and 1.3, respectively. The three phases were separated from one another. The upper phase was dehydrated under reduced pressure, and then a small amount of a salt which had separated out was removed by filtration, thereby obtaining 1,629 g of bis(tri-n-butyltin) oxide. Hydrochloric acid titration revealed that its purity was 98.5%, and its theoretical yield based on the starting material was 89.4%.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(Tributyltin)oxide
Reactant of Route 2
bis(Tributyltin)oxide
Reactant of Route 3
bis(Tributyltin)oxide
Reactant of Route 4
Reactant of Route 4
bis(Tributyltin)oxide
Reactant of Route 5
Reactant of Route 5
bis(Tributyltin)oxide
Reactant of Route 6
bis(Tributyltin)oxide

Citations

For This Compound
2,590
Citations
D Barug - Chemosphere, 1981 - Elsevier
The degradation of the biocide bis (tributyltin) oxide by pur cultures of microorganisms has been studied. Attempts to isolate microorganisms able to utilize bis (tributyltin) oxide as sole …
Number of citations: 151 www.sciencedirect.com
RB Laughlin, W French, HE Guard - Environmental science & …, 1986 - ACS Publications
Mg of TBT (g of tissue)" 1 following water exposure lasting 47 days, and~ 5 Mg of TBT (g of gill)" 1 or (g of viscera tissue)" 1 following 30 days of exposure to contaminated Isochrysis. …
Number of citations: 235 pubs.acs.org
CJ Salomon, EG Mata… - The Journal of Organic …, 1994 - ACS Publications
Methyl and ethyl esters of aliphatic and aromatic carboxylic acids as well as benzyl carboxylates, thiol esters and double esters such as (pivaloyloxy) methyl carboxylates havebeen …
Number of citations: 92 pubs.acs.org
TJ Benya - Drug metabolism reviews, 1997 - Taylor & Francis
Bis (tributy1tin) oxide can cause a variety of adverse effects in humans as a result of acute, subacute, and/or chronic exposure (s). In February 1988, the Washington State Department of …
Number of citations: 17 www.tandfonline.com
D Barug, JW Vonk - Pesticide Science, 1980 - Wiley Online Library
The degradation of bis(tri[1‐ 14 C]butyltin) oxide in two soils (1 mg tin kg −1 ) has been studied under laboratory conditions. Half of the applied compound disappeared from unsterilised …
Number of citations: 55 onlinelibrary.wiley.com
SC U'Ren - Marine pollution bulletin, 1983 - Elsevier
A static renewal toxicity test was conducted to evaluate the response of the copepod Acartia tonsa to bis(tributyltin) oxide (TBTO), the active compound of recently developed antifouling …
Number of citations: 144 www.sciencedirect.com
SJ Blunden, R Hill - Applied organometallic chemistry, 1990 - Wiley Online Library
Tributyltin compounds have been successfully used for many years as wood preservatives, although their chemical nature in timber has not been fully elucidated. This study by 119 Sn …
Number of citations: 14 onlinelibrary.wiley.com
SJ Blunden, R Hill - Applied organometallic chemistry, 1988 - Wiley Online Library
Tributyltin compounds have been used for many years as wood preservatives. This study has provided, for the first time, an explanation for the previously reported dealkylation and/or …
Number of citations: 10 onlinelibrary.wiley.com
M Yoshizuka, K Hara, N Haramaki, M Yokoyama… - Archives of …, 1992 - Springer
The toxic effects of bis (tributyltin) oxide (TBTO) on the rat liver were studied with an electron microscope and the accumulation sites of tin were determined with an X-ray microanalyzer. …
Number of citations: 34 link.springer.com
R Lee - OCEANS'86, 1986 - ieeexplore.ieee.org
A variety of estuarine animals, including crabs (Callinectes sapidus), fish (Leistomus canthurus) and shrimp (Penaeus aztecus), were able to metabolize TBTO which entered the animal …
Number of citations: 87 ieeexplore.ieee.org

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